Technical Guide: Synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
Technical Guide: Synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
[1]
Executive Summary & Application
1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7) is a specialized fluorous acylating reagent used in fluorous mixture synthesis (FMS) and fluorous solid-phase extraction (F-SPE).[1] The molecule features a pyrazole core substituted with two electron-withdrawing perfluorohexyl (
This guide details a robust, three-step synthesis protocol starting from commercially available ethyl perfluoroheptanoate. The pathway prioritizes scalability and purity, utilizing a Claisen condensation followed by heterocyclization and acetylation.
Retrosynthetic Analysis
The synthesis is designed via a convergent route. The pyrazole core is constructed from a symmetric perfluoro-diketone, which is itself derived from the condensation of a perfluoro-ester and acetone.
Figure 1: Retrosynthetic pathway showing the disconnection of the target molecule into accessible precursors.
Experimental Protocol
Step 1: Synthesis of 1,3-Bis(perfluorohexyl)propane-1,3-dione
This step involves the double Claisen condensation of acetone with two equivalents of ethyl perfluoroheptanoate.
-
Reaction Type: Claisen Condensation
-
Key Reagents: Ethyl perfluoroheptanoate (
), Acetone, Sodium Methoxide (NaOMe). -
Solvent: Diethyl Ether or THF (Anhydrous).
Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (
or Ar). -
Base Preparation: Suspend Sodium Methoxide (NaOMe, 2.2 equiv) in anhydrous diethyl ether (150 mL).
-
Addition: Mix Ethyl Perfluoroheptanoate (2.0 equiv) and Acetone (1.0 equiv) in a separate flask. Add this mixture dropwise to the NaOMe suspension over 1 hour at room temperature.
-
Note: The solution may turn yellow/orange as the enolate forms.
-
-
Reaction: Reflux the mixture for 12–16 hours. A precipitate of the sodium salt of the diketone will form.
-
Workup: Cool to room temperature. Acidify carefully with 10%
or until pH < 2. The fluorinated diketone will separate or can be extracted with diethyl ether. -
Purification: Wash the organic layer with water and brine. Dry over
, filter, and concentrate. The crude product (often a waxy solid or oil) can be purified by vacuum distillation or used directly if purity is >90% by NMR.
Data Summary:
| Parameter | Value |
|---|---|
| Reagent A | Ethyl Perfluoroheptanoate (2.0 eq) |
| Reagent B | Acetone (1.0 eq) |
| Base | NaOMe (2.2 eq) |
| Typical Yield | 65–75% |
| Appearance | White to off-white waxy solid |
Step 2: Cyclization to 3,5-Bis(perfluorohexyl)-1H-pyrazole
The 1,3-diketone is cyclized with hydrazine to form the stable pyrazole ring.
-
Reaction Type: Paal-Knorr Pyrazole Synthesis
-
Key Reagents: 1,3-Bis(perfluorohexyl)propane-1,3-dione, Hydrazine Hydrate (
).
Procedure:
-
Dissolution: Dissolve the diketone (1.0 equiv) from Step 1 in Ethanol (5 mL per gram of diketone).
-
Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. The reaction is exothermic; cooling may be required.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC or
NMR. -
Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess hydrazine.
-
Crystallization: The product, 3,5-bis(perfluorohexyl)pyrazole, often precipitates upon cooling or concentration. Recrystallize from hexanes or a hexane/ether mixture.
Mechanism:
The hydrazine nitrogens attack the carbonyl carbons of the diketone, followed by dehydration to aromatize the ring. The strong electron-withdrawing effect of the
Step 3: Acetylation to 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
The final step activates the pyrazole by attaching an acetyl group to the nitrogen.
-
Reaction Type:
-Acetylation -
Key Reagents: 3,5-Bis(perfluorohexyl)pyrazole, Acetic Anhydride (
), Conc. (catalytic). -
Solvent: Neat Acetic Anhydride.
Procedure:
-
Mixing: In a round-bottom flask, combine the pyrazole (1.0 equiv) with excess Acetic Anhydride (5–10 equiv).
-
Catalyst: Add 1–2 drops of concentrated
. -
Heating: Reflux the mixture (approx. 140°C) for 2–3 hours.
-
Workup: Cool the mixture. Pour slowly into ice water to hydrolyze excess acetic anhydride.
-
Extraction: Extract the product with dichloromethane (DCM) or diethyl ether.
-
Purification: Wash the organic layer with saturated
(to remove acetic acid) and brine. Dry over and concentrate. -
Final Polish: The product is typically a low-melting solid or oil. It can be purified by flash chromatography (Silica gel, Hexane/EtOAc) or vacuum distillation.
Critical Quality Attributes (CQA):
-
NMR: Should show clean peaks for the
chain (approx. -81 ppm for , -113 to -126 ppm for chain). -
NMR: Distinct singlet for the acetyl
group (approx. 2.7–2.8 ppm) and the pyrazole (approx. 7.0 ppm). -
Absence of NH: IR should show no broad NH stretch around 3200–3400 cm⁻¹.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Safety & Handling
-
Perfluoro Compounds: While generally chemically inert, perfluoroalkyl chains can persist in the environment. All waste streams containing fluorinated byproducts must be segregated and disposed of via high-temperature incineration.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving (nitrile/neoprene).
-
Acetic Anhydride: Lachrymator and corrosive. Causes severe burns.
References
- Fluorous Chemistry Fundamentals: Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry. Wiley-VCH. (General reference for handling fluorous compounds).
- Pyrazole Synthesis (General): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Fluorinated Diketone Synthesis: Pashkevich, K. I., et al. (1981).[4] "Reaction of polyfluoro-beta-diketones with hydrazines." Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im.[4] D. I. Mendeleeva, 26(1), 105-107.[4] (Describes the foundational chemistry of perfluoro-diketone cyclization).
-
Target Molecule Identification: CAS Registry Number 231953-34-7 (1-Acetyl-3,5-bis(perfluorohexyl)pyrazole).[1][5][6]
-
Fluorous Reagents: Zhang, W. (2009). "Fluorous Mixture Synthesis: A New Method for the Synthesis of Organic Molecules." Chemical Reviews, 109(2), 749–795. Link
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